molecular formula C20H17N5 B11218456 4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11218456
M. Wt: 327.4 g/mol
InChI Key: UTBUFMIVCBITMB-UHFFFAOYSA-N
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Description

1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then cyclized with a suitable formamide derivative to form the pyrazolopyrimidine core. The final step involves the coupling of the pyrazolopyrimidine with an indole derivative under specific reaction conditions, such as the use of a palladium catalyst and a base .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and improve product quality .

Chemical Reactions Analysis

1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE can be compared to other pyrazolopyrimidine derivatives, such as:

The uniqueness of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of structural features, which contribute to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H17N5/c1-14-6-8-16(9-7-14)25-20-17(12-23-25)19(21-13-22-20)24-11-10-15-4-2-3-5-18(15)24/h2-9,12-13H,10-11H2,1H3

InChI Key

UTBUFMIVCBITMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54

Origin of Product

United States

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